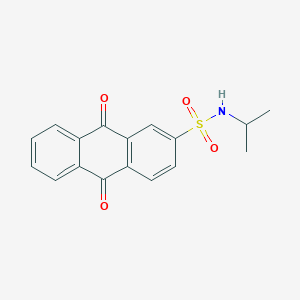

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound with the molecular formula C17H15NO6S and a molecular weight of 361.37 g/mol It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and functional groups including isopropyl, dioxo, and sulfonamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the following steps :

Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.

Sulfonation: Anthraquinone is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group.

Amidation: The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroxyanthracene derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The compound's mechanism of action likely involves binding to enzyme active sites, thereby blocking substrate access and enzyme activity.

Case Study: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant reductions in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against certain cancers.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation and substitution.

Synthetic Routes

The compound is synthesized through multi-step reactions:

- Formation of Anthracene Core : Starting with anthracene and undergoing Friedel-Crafts acylation.

- Introduction of Hydroxyl Groups : Hydroxylation using osmium tetroxide or potassium permanganate.

- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.

- Isopropyl Substitution : Involves introducing the isopropyl group to the sulfonamide.

Material Science

This compound is being explored in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Biological Studies

The compound has been studied as a fluorescent probe for detecting metal ions, which is crucial in biological assays and environmental monitoring.

Wirkmechanismus

The mechanism of action of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets . For example, as a fluorescent probe, it binds to metal ions such as zinc and cadmium, resulting in a significant fluorescence enhancement. This interaction is mediated through a photoinduced electron transfer (PET) mechanism, where the presence of metal ions alters the electronic properties of the compound, leading to increased fluorescence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-Dihydroxy-9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide

- 9,10-Dihydro-3,4-dihydroxy-N-(1-methylethyl)-9,10-dioxo-2-anthracenesulfonamide

Uniqueness

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection sets it apart from other similar compounds .

Biologische Aktivität

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthracene derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : Anthracene is oxidized to form anthraquinone.

- Sulfonation : The anthraquinone undergoes sulfonation using sulfuric acid to introduce a sulfonic acid group.

- Amidation : The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.

- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity.

Biological Properties

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines .

- Antimicrobial Properties : Compounds containing sulfonamide groups are often recognized for their antimicrobial effects, particularly through the inhibition of bacterial folic acid synthesis.

- Fluorescent Probe Potential : The compound has been evaluated for use as a fluorescent probe for detecting metal ions, which may have implications in bioimaging and diagnostics.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, blocking substrate access and enzyme activity. The hydroxyl and sulfonamide groups facilitate these interactions through hydrogen bonding and electrostatic interactions .

- DNA Intercalation : The anthracene core suggests potential intercalation with DNA, which could lead to disruption of DNA replication and transcription processes—mechanisms often exploited in cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves competitive inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .

- Metal Ion Detection : As a fluorescent probe, it has demonstrated selective binding to specific metal ions such as Cu²⁺ and Fe³⁺, making it useful for environmental monitoring and biomedical applications.

Comparative Analysis

| Property/Activity | N-Isopropyl Compound | Other Anthracene Derivatives |

|---|---|---|

| Anticancer Activity | Yes | Varies |

| Antimicrobial Activity | Yes | Yes |

| Mechanism of Action | Enzyme inhibition | DNA intercalation |

| Fluorescent Probe | Yes | Limited |

Eigenschaften

IUPAC Name |

9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-10(2)18-23(21,22)11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXWRPAPMIBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.